2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position of the benzoic acid ring and two methoxy groups at the 3 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative of 3,4-dimethoxyphenyl with a fluorobenzoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3-(3,4-Dimethoxyphenyl)propionic acid: A compound with similar structural features but different functional groups.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both methoxy groups and a fluorine atom, which can impart distinct chemical and biological properties. The combination of these functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-6-3-9(7-14(13)20-2)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQSYZFBDDRPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681104 |
Source
|
Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183986-08-4 |
Source
|
Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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